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Compound of Interest

Compound Name:
tert-Butyl 2-carbamoylazetidine-1-

carboxylate

CAS No.: 1219220-82-2

Cat. No.: B168671 Get Quote

Executive Summary: The Azetidine Advantage[1]
In modern drug discovery, the azetidine (4-membered nitrogen heterocycle) has graduated

from a "niche" curiosity to a privileged scaffold.[1][2] It occupies a unique "Goldilocks zone" in

medicinal chemistry: it possesses sufficient ring strain (~25 kcal/mol) to drive unique reactivity

and rigidify side chains, yet it retains enough chemical stability to survive standard metabolic

and synthetic conditions—unlike its 3-membered analog, aziridine.

Key Application Drivers:

Bioisosterism: Acts as a superior surrogate for gem-dimethyl groups, cyclobutanes, and

pyrrolidines.

Physicochemical Tuning: Lowers lipophilicity (

) and metabolic clearance (

) compared to 5- and 6-membered analogs while maintaining basicity for salt-bridge
interactions.

Vector Control: The puckered conformation (
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) provides distinct exit vectors for substituents at C3, enabling precise exploration of
chemical space not accessible by planar rings.

Physicochemical Profiling: The 4-5-6 Rule
When optimizing a lead compound, replacing a piperidine or pyrrolidine moiety with an

azetidine often yields favorable shifts in Drug-Like Properties (DLP).

Comparative Data: Ring Size Effects
Data reflects N-benzyl substituted heterocycles.

Property
Azetidine (4-
membered)

Pyrrolidine (5-
membered)

Piperidine (6-
membered)

Impact

Ring Strain ~25.4 kcal/mol ~5.4 kcal/mol ~0 kcal/mol

Drives reactivity;

rigidifies

conformation.

pKa (Conj. Acid) 11.29 11.27 11.22

High Basicity:

Unlike aziridine

(pKa ~8),

azetidine retains

the ability to form

strong salt

bridges.

Lipophilicity (

)
Baseline +0.3 +0.6

Solubility:

Azetidine

analogs are

generally more

soluble and less

lipophilic.

Metabolic

Stability
High Moderate Low/Moderate

Blockade: The

strained ring

sterically hinders

P450 oxidation at

-carbons.
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Design Logic Visualization
The following diagram illustrates the decision matrix for scaffold hopping to azetidines.

Lead Compound
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Rigidified Vector
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Blocked Metabolic Soft Spot
(Alpha-Carbon Protection)

Click to download full resolution via product page

Figure 1: Decision matrix for implementing azetidine bioisosteres in lead optimization.

Synthetic Protocols
The synthesis of functionalized azetidines has historically been plagued by ring-opening side

reactions. Below are two field-validated protocols: one for C3-Functionalization (common for

library generation) and one for De Novo Assembly (used in complex scaffold construction).

Protocol A: C3-Functionalization via Horner-Wadsworth-
Emmons (HWE)
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Application: Synthesis of Baricitinib-like intermediates. This method converts the commercially

available N-Boc-3-azetidinone into an olefin, a versatile handle for further coupling.

Reagents:

tert-Butyl 3-oxoazetidine-1-carboxylate (Starting Material)[3][4]

Diethyl (cyanomethyl)phosphonate[3]

Potassium tert-butoxide (KOtBu)

THF (Anhydrous)

Step-by-Step Methodology:

Reagent Prep: In a flame-dried flask under

, dissolve diethyl (cyanomethyl)phosphonate (1.2 eq) in anhydrous THF (10 mL/g). Cool to
0°C.

Deprotonation: Dropwise add KOtBu (1.0 M in THF, 1.25 eq). Stir at 0°C for 30 minutes to

generate the ylide. Critical: Maintain temperature to prevent polymerization.

Addition: Dissolve tert-butyl 3-oxoazetidine-1-carboxylate (1.0 eq) in minimum THF and add

dropwise to the ylide solution.

Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 2–4 hours.

Monitor by TLC (stain with KMnO4; azetidines do not stain well with UV unless conjugated).

Workup: Quench with saturated

. Extract with EtOAc (x3). Wash combined organics with brine. Dry over

.

Purification: Flash chromatography (Hexane/EtOAc). The product, tert-butyl 3-

(cyanomethylene)azetidine-1-carboxylate, is typically a white solid.
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Why this works: The HWE reaction is superior to standard Wittig conditions for azetidinones

because the phosphonate carbanion is more nucleophilic but less basic, reducing the risk of

base-mediated ring opening (beta-elimination).

Protocol B: Nickel-Catalyzed Cross-Coupling (C(sp3)-
C(sp3))
Application: Attaching alkyl chains to the azetidine C3 position without using unstable halides.

Reagents:

N-Boc-3-iodoazetidine (Electrophile)

Alkyl Zinc Halide (Nucleophile)

(10 mol%)

Ligand: Pybox or Bio-oxazoline (12 mol%)

Workflow:

Catalyst Formation: Mix Ni source and ligand in DMA (Dimethylacetamide) and stir for 20

mins to form the active complex.

Coupling: Add the iodoazetidine followed by the organozinc reagent.

Conditions: Stir at RT or mild heat (40°C) for 12 hours.

Note: This avoids the use of harsh lithiation conditions which can degrade the strained ring.

Case Study: Baricitinib (Olumiant)
Therapeutic Area: Rheumatoid Arthritis (JAK1/JAK2 Inhibitor). Role of Azetidine: The azetidine

ring in Baricitinib is not merely a linker; it is a critical structural element that:

Connects: The pyrazole core to the ethylsulfonyl group.

Orients: The sulfonyl group into a specific solvent-exposed pocket of the JAK enzyme.
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Protects: The 4-membered ring prevents oxidative metabolism that would occur rapidly on a

flexible alkyl chain or a larger piperidine ring at that position.

SAR Data Snapshot (Reconstructed from Literature):

Analog Structure JAK1 IC50 (nM) Cellular Activity Metabolic Stability

Azetidine (Baricitinib) 5.9 High High

Linear Alkyl Linker >100 Low Low (Rapid Oxidation)

Piperidine Analog 12.5 Moderate
Moderate (Increased

Cl)

Interpretation: The azetidine provides the optimal balance of potency (rigid vector) and stability.

Metabolic Stability Assay Protocol (Microsomal)
Azetidines often show superior stability in Liver Microsomes (LM) compared to pyrrolidines.

This assay validates that hypothesis.

Materials:

Pooled Human Liver Microsomes (HLM), 20 mg/mL protein.

NADPH regenerating system.

Test Compound (1 µM final conc).

Positive Control (e.g., Verapamil).

Procedure:

Incubation: Pre-incubate HLM (0.5 mg/mL) with Test Compound in phosphate buffer (pH 7.4)

at 37°C for 5 mins.

Initiation: Add NADPH to start the reaction.

Sampling: Aliquot 50 µL at T=0, 5, 15, 30, and 60 mins.
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Quenching: Immediately dispense into 150 µL ice-cold Acetonitrile (containing Internal

Standard).

Analysis: Centrifuge (4000 rpm, 20 min). Analyze supernatant via LC-MS/MS.

Calculation: Plot ln(% remaining) vs. time. Slope =

.

.

Expected Result: Azetidine analogs should exhibit a lower intrinsic clearance (

) than their pyrrolidine counterparts due to the geometric protection of the

-hydrogens adjacent to the nitrogen.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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